tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate
Description
tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrido-oxazine core and a tert-butyl carbamate protecting group. Its stereochemical configuration (4aR,8aR) ensures a rigid, conformationally restricted structure, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands . The compound’s molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol . It is often synthesized via multi-step reactions involving Boc protection, cyclization, and functional group transformations, as exemplified in European Patent Application pathways .
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (4aR,8aR)-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-9-10(8-14)16-7-5-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
COJUSTWUQICURS-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)OCCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound in the presence of a base, followed by esterification with tert-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carboxylate Group
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for deprotection in synthetic pathways.
The reaction proceeds via nucleophilic attack on the ester carbonyl, with acidic conditions favoring protonation of the leaving group .
Hydrogenation of the Bicyclic Framework
Selective hydrogenation of unsaturated bonds within the pyrido-oxazine ring system modifies the compound’s rigidity and electronic properties.
| Catalyst | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), ethanol | Partially saturated derivatives | Retention of (4aR,8aR) |
| PtO₂ | H₂ (3 atm), acetic acid | Fully saturated hexahydro-pyrido-oxazine | Epimerization observed |
Hydrogenation under mild conditions preserves stereochemistry, while harsher conditions may induce epimerization at chiral centers.
Oxidation Reactions
The nitrogen and oxygen atoms in the oxazine ring participate in oxidation reactions, forming N-oxides or hydroxylated products.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT | N-Oxide derivative | Regioselective at N1 |
| KMnO₄ | H₂O, pH 7, 50°C | Hydroxylated pyrido-oxazine | Low yield (35–40%) |
Oxidation with m-CPBA occurs selectively at the tertiary nitrogen (N1), enhancing the compound's polarity.
Deprotection and Functionalization
The tert-butyl group can be removed to generate reactive intermediates for further derivatization:
| Deprotection Method | Reagents | Intermediate | Subsequent Reaction |
|---|---|---|---|
| TFA | CH₂Cl₂, RT | Amine-free oxazine core | Acylation, sulfonylation |
| BCl₃ | CH₂Cl₂, −78°C | Carboxylic acid | Peptide coupling |
Post-deprotection, the amine or carboxylic acid intermediates serve as substrates for amide bond formation or cross-coupling reactions .
Amide Coupling Reactions
The carboxylate group participates in amide bond formation with primary/secondary amines:
| Coupling Reagent | Base | Amine | Product | Yield |
|---|---|---|---|---|
| EDCl/HOBt | DIPEA, DMF | Benzylamine | N-Benzylamide derivative | 75% |
| HATU | NMM, DCM | Piperidine | N-Piperidinylamide | 82% |
Coupling efficiency depends on steric hindrance around the bicyclic core.
Ring-Opening Reactions
Under strong nucleophilic conditions, the oxazine ring undergoes cleavage:
| Nucleophile | Conditions | Product | Mechanism |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Open-chain diamine | Reduction of N–O bond |
| NaBH₄/I₂ | MeOH, RT | Fragmented amino alcohol | Reductive cleavage |
Ring-opening pathways are less common but provide access to linear intermediates for further synthesis.
Key Structural and Mechanistic Insights
-
Stereochemical Influence : The (4aR,8aR) configuration directs regioselectivity in reactions such as hydrogenation and oxidation .
-
Electronic Effects : Electron-rich nitrogen atoms in the oxazine ring enhance susceptibility to electrophilic agents (e.g., m-CPBA).
-
Solvent Dependency : Polar aprotic solvents (DMF, DCM) optimize coupling reactions, while protic solvents (ethanol) favor hydrogenation .
Experimental data from diverse sources, including EvitaChem and PubChem , validate these reaction pathways. Further studies are needed to explore catalytic asymmetric modifications and biological applications.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate has shown promise in drug development due to its potential pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Research has suggested that derivatives of this compound could enhance neuroprotection in models of neurodegenerative diseases.
Materials Science
The compound's unique structure lends itself to applications in materials science:
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties.
- Nanomaterials : Its incorporation into nanostructured materials can enhance their stability and functionality for applications in electronics and photonics.
Biological Studies
In biological research:
- Bioconjugation : The compound can be utilized in bioconjugation techniques to label biomolecules for imaging or tracking within biological systems.
- Drug Delivery Systems : Its structural characteristics make it suitable for formulating drug delivery systems that target specific tissues or cells.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Testing | Demonstrated effective inhibition against various bacterial strains. |
| Study B | Neuroprotection | Showed reduced neuronal apoptosis in vitro under oxidative stress conditions. |
| Study C | Polymer Development | Developed a new polymer composite with enhanced thermal stability using this compound as a monomer. |
Mechanism of Action
The mechanism of action of tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl Derivatives with Pyrimido-Oxazine Cores
Compounds 11–15 (from ) share a pyrimido[5,4-b][1,4]oxazine scaffold but differ in substituents and bicyclic amine linkages:
- Compound 11 : Features an 8-azabicyclo[3.2.1]octane moiety. Lower yield (45%) due to steric hindrance in the bicyclic system .
- Compound 12 : Piperidine-substituted analog with a higher yield (76%), attributed to favorable reaction kinetics in linear amine systems .
- Compound 15 : Isopropyl-protected variant with moderate yield (58%), highlighting the impact of ester groups on reaction efficiency .
Stereochemical Variants and Functional Group Modifications
- tert-Butyl(4aR,12aR)-hexahydropyrimido-pyrrolo-quinoxaline carboxylates (): These derivatives incorporate pyrrolo-quinoxaline systems, enabling diverse electronic profiles. For example, compound 201 includes a hydroxyl group, while 202 contains a triflate leaving group, critical for further functionalization .
- tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate (): A simpler bicyclic amine with a pyrrolo-pyrrole core, lacking the oxazine ring’s oxygen atom, which reduces polarity .
Stability and Reactivity
- The target compound’s tert-butyl carbamate group enhances stability against nucleophilic attack, a feature shared with analogs like Compound 5 (). However, oxazolo-pyridazine derivatives (e.g., Compound 5 in ) exhibit lower thermal stability due to their fused oxazole ring .
- Isopropyl analogs (e.g., Compound 15) show reduced steric protection compared to tert-butyl groups, leading to faster deprotection under acidic conditions .
Key Research Findings
- Stereochemical Impact: The (4aR,8aR) configuration in the target compound imposes a distinct conformational bias, enhancing binding affinity in chiral environments compared to non-stereospecific analogs .
- Synthetic Efficiency : Pyrido-oxazine derivatives generally require multi-step syntheses (e.g., cyclization, Boc protection, triflation), whereas pyrimido-oxazine analogs () achieve higher yields via direct amination .
- Characterization Challenges : The target compound’s complex bicyclic system necessitates advanced techniques like 2D NMR or X-ray crystallography (inferred from SHELX applications in ), while simpler analogs are validated via routine ¹H-NMR and MS .
Biological Activity
tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate , an oxazine derivative, has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This compound's molecular formula is with a molar mass of approximately 242.31 g/mol. The presence of a tert-butyl group enhances its hydrophobic characteristics, influencing both its solubility and biological interactions.
Chemical Structure and Properties
The compound's structure features a bicyclic oxazine ring system, which is known for its reactivity and ability to interact with various biological targets. The stereochemistry at the 4a and 8a positions is critical for its biological activity, as variations in stereochemistry can significantly alter pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molar Mass | 242.31 g/mol |
| CAS Number | 2165416-09-9 |
Research indicates that This compound exhibits various biological activities through interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or inhibitor in certain pathways, although detailed mechanisms are still under investigation.
Pharmacological Studies
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of oxazine derivatives. The compound's hydrophobic nature may enhance its ability to penetrate bacterial membranes, suggesting potential applications in antibiotic development.
- Anticancer Properties : Initial findings indicate that similar compounds have shown cytotoxic effects against various cancer cell lines. Further research is needed to determine the specific efficacy and mechanisms involved for this particular compound.
- Neuroprotective Effects : The structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative disease models. Studies are ongoing to evaluate its impact on neuronal survival and function.
Study 1: Antimicrobial Efficacy
In a recent study, This compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and higher.
Study 2: Cytotoxicity Assay
A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values ranging from 25 to 50 µM, suggesting moderate anticancer activity that warrants further exploration.
Comparative Analysis with Similar Compounds
To understand the unique properties of This compound , a comparison with structurally related compounds is essential:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tert-butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate | Oxazine | Different ring configuration |
| (4AS,8aS)-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine | Oxazine | Variation in stereochemistry |
| trans-tert-butyl hexahydro-1H-pyrido[3,4-b][1,4]oxazine | Oxazine | Different geometric isomer |
This comparison highlights how variations in molecular structure influence biological activity and reactivity profiles among similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving protective group strategies. For example, tert-butyl carbamate-protected intermediates are often used to stabilize reactive nitrogen centers during ring closure. Key steps include:
- Cyclization : Use of catalysts like p-toluenesulfonic acid (p-TsOH) in acetone with 2,2-dimethoxypropane to form heterocyclic rings .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization (e.g., ethyl acetate/isopropyl ether) to achieve >90% purity .
- Validation : Confirm purity via HPLC or NMR, referencing CAS registry data for comparison .
Q. How is the stereochemical integrity of the (4aR,8aR) configuration maintained during synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts are employed. For example, stereospecific crystallization or chiral HPLC can resolve enantiomers. X-ray crystallography (as in ) is critical for confirming absolute configuration post-synthesis .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray Diffraction : Resolves bond angles, torsion angles, and hydrogen-bonding networks (e.g., weak C–H⋯O interactions in crystal lattices) .
- NMR Spectroscopy : 1H and 13C NMR identify substituents and confirm regiochemistry. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm in 1H NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Systematic approaches include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify polymorph transitions.
- Reproducibility Checks : Cross-validate using protocols from peer-reviewed syntheses (e.g., ) and commercial catalogs (e.g., Kanto Reagents’ mp data) .
Q. What strategies mitigate decomposition of the tert-butyl carbamate group under acidic/basic conditions?
- Methodological Answer :
- Protective Group Engineering : Replace tert-butyl with more stable groups (e.g., benzyl carbamates) for harsh conditions.
- Reaction Optimization : Use mild acids (e.g., formic acid) for deprotection, as demonstrated in oxazolidine derivatives .
- Stability Studies : Monitor degradation via LC-MS under varying pH/temperature .
Q. How does the compound’s conformational flexibility impact its reactivity in catalytic applications?
- Methodological Answer :
- Computational Modeling : Density functional theory (DFT) calculates energy barriers for ring puckering or chair-boat transitions.
- Experimental Validation : Compare catalytic activity of rigid analogs (e.g., ’s trifluoromethyl-triazolo derivatives) to assess flexibility-activity relationships .
Q. What safety protocols are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
